2-Chloro-5-methyl-4-propoxypyrimidine PPARδ/α Selectivity vs. In-Class Pyrimidines: BindingDB-Derived Quantitative Comparison
In direct scintillation proximity assays, 2-chloro-5-methyl-4-propoxypyrimidine exhibited IC50 > 50,000 nM against both PPARδ and PPARα, indicating negligible agonistic activity at these nuclear receptors [1]. In contrast, a structurally related in-class analog, 2-chloro-5-methoxy-4-methylpyrimidine, showed measurable albeit weak inhibition of PRMT6 with an IC50 of 78 nM [2]. This divergence in activity profile—essentially null activity at PPARs versus moderate enzyme inhibition for the methoxy analog—demonstrates that the alkoxy substitution pattern, even within the same 2-chloro-5-methylpyrimidine scaffold, dictates distinct biological target engagement.
| Evidence Dimension | Nuclear Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC50 > 50,000 nM (PPARδ and PPARα) |
| Comparator Or Baseline | 2-Chloro-5-methoxy-4-methylpyrimidine: IC50 = 78 nM (PRMT6) |
| Quantified Difference | > 640-fold difference in IC50 (different targets, indicating orthogonal activity profiles) |
| Conditions | Scintillation proximity assay (PPARδ/α); PRMT6 methylation assay |
Why This Matters
Researchers screening for PPAR-mediated effects can exclude this compound based on quantitative inactivity, while those seeking non-PPAR pathways must select analogs with verified target engagement.
- [1] BindingDB BDBM50362953 / CHEMBL1947143. Affinity Data: IC50 > 5.00E+4 nM for PPARδ and PPARα. Merck Research Laboratories curated by ChEMBL. View Source
- [2] BindingDB BDBM50194767 / CHEMBL3915667. Affinity Data: IC50 = 78 nM for PRMT6. Assay: Inhibition of human full length PRMT6 methylation activity. View Source
